5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine
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Overview
Description
5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is characterized by the presence of a triisopropylsilyl-ethynyl group attached to the nicotine molecule. The modification aims to enhance certain properties of nicotine, such as its stability and reactivity, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine typically involves the following steps:
Protection of Nicotine: The nicotine molecule is first protected to prevent unwanted reactions. This is usually done by converting the nicotine to its N-protected form.
Introduction of the Triisopropylsilyl-ethynyl Group: The protected nicotine is then reacted with triisopropylsilyl acetylene in the presence of a suitable catalyst, such as a palladium complex, under an inert atmosphere. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of nicotine, triisopropylsilyl acetylene, and catalysts.
Optimized Reaction Conditions: Employing optimized temperatures, pressures, and reaction times to maximize yield and purity.
Purification: Utilizing techniques like chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group.
Substitution: The triisopropylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Compounds with reduced ethynyl groups.
Substituted Derivatives: Compounds with different functional groups replacing the triisopropylsilyl group.
Scientific Research Applications
5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with nicotinic acetylcholine receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurological functions.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of neurotransmission pathways. The triisopropylsilyl-ethynyl group may enhance the binding affinity and selectivity of the compound for specific receptor subtypes, thereby modulating its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
5-Triisopropylsilyl-ethynyl Nicotine: Lacks the (S)-(-) configuration.
5-Triisopropylsilyl-ethynyl Pyridine: Similar structure but with a pyridine ring instead of the nicotine backbone.
5-Triisopropylsilyl-ethynyl Anabasine: Anabasine derivative with a triisopropylsilyl-ethynyl group.
Uniqueness
5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine is unique due to its specific stereochemistry and the presence of the triisopropylsilyl-ethynyl group. This combination enhances its stability, reactivity, and binding affinity to nicotinic acetylcholine receptors, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]ethynyl-tri(propan-2-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2Si/c1-16(2)24(17(3)4,18(5)6)12-10-19-13-20(15-22-14-19)21-9-8-11-23(21)7/h13-18,21H,8-9,11H2,1-7H3/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJSXUJLVPXYNQ-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC(=CN=C1)C2CCCN2C)(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C#CC1=CC(=CN=C1)[C@@H]2CCCN2C)(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858532 |
Source
|
Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl]-5-{[tri(propan-2-yl)silyl]ethynyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916046-39-4 |
Source
|
Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl]-5-{[tri(propan-2-yl)silyl]ethynyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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